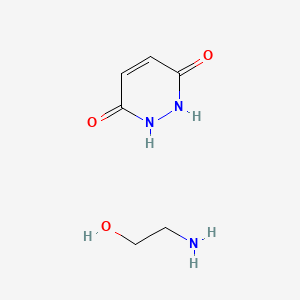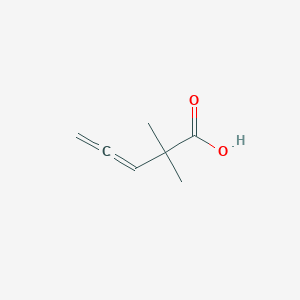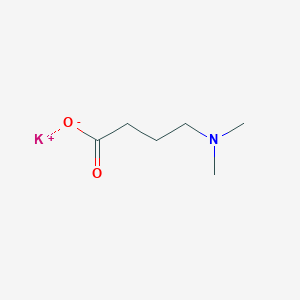
2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research and industrial applications. The presence of multiple fluorine atoms imparts unique physicochemical properties to the compound, making it valuable in the development of pharmaceuticals, agrochemicals, and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine typically involves the introduction of fluorine atoms into the pyrimidine ring. One common method is the nucleophilic substitution reaction of tetrafluoropyrimidine with trifluoromethylthiolate ions. This reaction proceeds under mild conditions and yields the desired trifluoromethyl-substituted pyrimidine .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize fluorinating agents such as potassium fluoride or cesium fluoride in the presence of suitable solvents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles to replace one or more fluorine atoms.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include trifluoromethylthiolate ions, potassium fluoride, and cesium fluoride. Reaction conditions typically involve moderate temperatures and the use of polar aprotic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with trifluoromethylthiolate ions can yield trifluoromethyl-substituted pyrimidines .
Scientific Research Applications
2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential as a pharmaceutical intermediate and in the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, making it effective in modulating biological pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trifluoro-5-nitropyrimidine
- 2,4,6-Trifluoro-5-cyanopyrimidine
- 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
Uniqueness
2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles .
Properties
CAS No. |
27077-34-5 |
|---|---|
Molecular Formula |
C5F6N2 |
Molecular Weight |
202.06 g/mol |
IUPAC Name |
2,4,5-trifluoro-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5F6N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 |
InChI Key |
ALOVGFKRESQYPD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1F)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R)-2-Methylcyclohexyl]methanol](/img/structure/B14151732.png)
![2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B14151733.png)
![Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate](/img/structure/B14151735.png)
![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
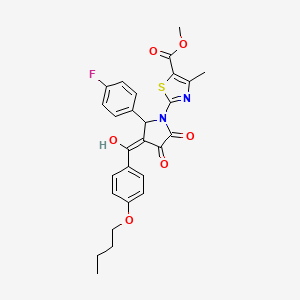
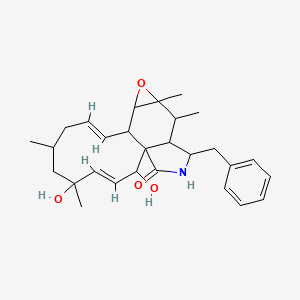
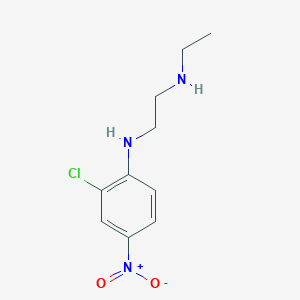
![1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14151771.png)
![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)

